molecular formula C19H21N3O5 B11026528 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B11026528
M. Wt: 371.4 g/mol
InChI Key: TWAIQPLDAOTLSE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a 2,4-dimethoxy-substituted benzoyl group at the N1 position and a 4-nitrophenyl group at the N4 position (Figure 1). Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities. The electron-donating methoxy groups on the benzoyl moiety and the electron-withdrawing nitro group on the phenyl ring likely influence the compound’s physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O5/c1-26-16-7-8-17(18(13-16)27-2)19(23)21-11-9-20(10-12-21)14-3-5-15(6-4-14)22(24)25/h3-8,13H,9-12H2,1-2H3

InChI Key

TWAIQPLDAOTLSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of 4-(4-nitrophenyl)piperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Nitrophenyl Group

The electron-withdrawing nitro group on the 4-nitrophenyl ring activates the aromatic system toward nucleophilic substitution under specific conditions.

Reaction ConditionsReagents/OutcomeYieldSource
Nitro group reduction to amineFe in acetic acid or Fe in alcohol/AcOH mixtures87–94%
Coupling with indole derivatives1,1'-Carbonyldiimidazole (CDI) in THF/DMF, followed by precipitation91%
Alkylation of the nitroareneMethyl iodide with NaH in DMF90%

Key Findings :

  • The nitro group is reduced to an amine using iron in acidic media, forming 4-aminophenyl derivatives critical for further functionalization .

  • Alkylation at the piperazine nitrogen (adjacent to the nitrophenyl group) proceeds efficiently with methyl iodide under basic conditions .

Piperazine Ring Functionalization

The piperazine core undergoes alkylation, acylation, and cross-coupling reactions due to its secondary amine groups.

Reaction TypeConditions/ReagentsOutcomeSource
Acylation with indole-3-acetic acidCDI-mediated activation in THF, followed by DMF additionAmide bond formation (91% yield)
Alkylation with epichlorohydrinSodium hydride in N-methyl-acetamideEpoxide ring-opening adducts
Formation of carboxamide derivativesCDI in THF with quinazolinyl aminesPiperazine-1-carboxamide products

Key Findings :

  • The benzoyl group at the 2,4-dimethoxy position directs reactivity toward the piperazine nitrogen, favoring acylation over competing pathways .

  • Cross-coupling with halogenated aromatics (e.g., 2-fluoro-6-methoxybenzonitrile) occurs under reflux with phase-transfer catalysts (TBAB) .

Demethylation of Methoxy Groups

The 2,4-dimethoxybenzoyl group can undergo demethylation under acidic or oxidative conditions.

Reaction ConditionsReagents/OutcomeSource
Bromide-mediated demethylationHBr gas in tetrahydrofuran (THF)
Acidic hydrolysisConcentrated HCl or HBr in refluxing ethanol

Key Findings :

  • Demethylation yields hydroxylated benzoyl derivatives, which are intermediates for further oxidation or conjugation .

Oxidation and Reduction Pathways

The nitro and benzoyl groups participate in redox reactions under controlled conditions.

Reaction TypeConditions/ReagentsOutcomeSource
Nitro group reductionFe/AcOH or catalytic hydrogenationAmine formation
Oxidation of benzoyl moietyHydrogen peroxide in acetic acidFormation of carboxylic acid

Key Findings :

  • Reduction of the nitro group to an amine enhances the molecule’s solubility and bioactivity .

  • Oxidation of the dimethoxybenzoyl group is less common but achievable under strong oxidizing conditions.

Stability and Decomposition

The compound exhibits limited stability under harsh conditions:

Hazardous ConditionsDecomposition ProductsSource
Strong bases or oxidizersNitrogen oxides (NOx), carbon monoxide (CO)
High-temperature refluxDegradation into aromatic amines and fragmented piperazine derivatives

Key Findings :

  • Incompatible with strong bases (e.g., NaOH) and oxidizers, necessitating inert reaction environments .

Scientific Research Applications

Biological Activities

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine exhibits a range of biological activities:

  • Antimicrobial Properties : Research indicates that piperazine derivatives can possess significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures exhibit effectiveness against various pathogens, suggesting potential for treating infections .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Piperazine derivatives are known to inhibit certain cancer cell lines, making them candidates for further development as anticancer agents .
  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives may have neuroprotective effects and could be explored for their potential in treating neurological disorders. Their interaction with neurotransmitter systems indicates a possible role in managing conditions like anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Potential

In a preclinical trial, the compound was tested against prostate cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index. Further investigations are warranted to explore its efficacy in vivo .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Staphylococcus aureus and E. coli
AntifungalInhibitory effects on fungal pathogens
AnticancerInduces apoptosis in prostate cancer cells
NeuropharmacologicalPotential for treating anxiety and depression

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzoyl-Substituted Piperazine Derivatives

Compounds with benzoyl groups at N1 and aromatic substituents at N4 are common in medicinal chemistry. Key analogs include:

Compound Name R1 (Benzoyl Substituents) R2 (N4 Substituents) Key Findings/Applications
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine 4-Fluoro 4-Nitrophenyl Studied for conformational behavior in solution and solid state .
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl 4-Nitrophenyl Intermediate in Trypanosoma cruzi inhibitor synthesis; nitro group reduced to amine for further functionalization .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Varied (e.g., Cl, Br, F) 4-Chlorobenzhydryl Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines (IC50: 1–10 µM) .

Comparison Insights :

  • Electron Effects : The 2,4-dimethoxybenzoyl group in the target compound introduces strong electron-donating effects, contrasting with electron-withdrawing groups (e.g., fluoro, chloro) in analogs. This may enhance stability in acidic environments or alter receptor binding.
  • Biological Activity : Benzoyl derivatives with halogen substituents (e.g., 4-fluoro in BIQYIM) show conformational rigidity critical for receptor interactions , while chlorobenzhydryl derivatives exhibit broad anticancer activity .

N4-(4-Nitrophenyl)piperazine Derivatives

The 4-nitrophenyl group at N4 is a recurring motif in piperazine-based intermediates and bioactive molecules:

Compound Name R1 (N1 Substituents) Key Findings/Applications
1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine 4-Hydroxyphenyl Intermediate for triazole antifungal agents; hydroxyl group enables further functionalization .
1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine 2-Methoxyphenyl High affinity for dopamine D2 receptors (Ki: <10 nM) in substituted analogs .

Comparison Insights :

  • Substituent Flexibility : The target compound’s dimethoxybenzoyl group may confer higher lipophilicity than hydroxyl or single methoxy analogs, impacting blood-brain barrier penetration.
  • Synthetic Utility: The nitro group in these compounds is often reduced to an amine for coupling reactions (e.g., in Trypanosoma cruzi inhibitor synthesis ).

Piperazines with Hybrid Substituents

Compounds combining benzoyl and alkyl/aryl groups highlight structural diversity:

Compound Name R1 (N1 Substituents) R2 (N4 Substituents) Key Findings/Applications
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Structural analog with altered spatial arrangement; nitrobenzyl group may enhance π-π stacking .
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-Methoxyphenyl Phthalimido-butyl High 5-HT1A receptor affinity (Ki: 0.6 nM) due to extended alkyl chain .

Comparison Insights :

  • Receptor Binding : Hybrid substituents (e.g., phthalimido-butyl) in serotonin ligands demonstrate the importance of chain length and terminal functional groups in receptor selectivity .

Data Table: Comparative Analysis of Selected Analogs

Compound Name LogP (Predicted) Melting Point (°C) Biological Activity (Example) Reference
1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine 3.5 Not reported N/A (Theoretical)
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine 2.8 160–162 Conformational studies
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 4.1 185–187 Antiparasitic intermediate
1-(4-Chlorobenzhydryl)-4-(4-fluorobenzoyl)piperazine 5.2 210–212 Cytotoxicity (IC50: 2.3 µM, HEPG2)

Biological Activity

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is a compound belonging to the arylpiperazine class, known for its diverse pharmacological activities. This article focuses on its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C19H21N3O5C_{19}H_{21}N_{3}O_{5} with a molecular weight of approximately 371.39 g/mol. The compound features a piperazine ring substituted with a dimethoxybenzoyl group and a nitrophenyl group, which significantly influence its biological properties.

The primary mechanism of action for this compound involves interaction with various receptors in the central nervous system (CNS), particularly:

  • Alpha-1 Adrenergic Receptors (α1-AR) : The compound acts as a ligand for α1-ARs, which are implicated in numerous neurodegenerative and psychiatric conditions. This interaction can lead to modulation of smooth muscle contraction in blood vessels and other tissues .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Biological Activity and Therapeutic Applications

This compound exhibits several biological activities:

  • Antidepressant Effects : Research indicates that arylpiperazine derivatives can exhibit antidepressant-like effects through their action on serotonin receptors .
  • Anticancer Potential : Some studies have explored the cytotoxic effects of similar compounds against various cancer cell lines, indicating potential as anticancer agents .
  • Antiviral Activity : The compound has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase, showing promise in combating drug-resistant strains .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated interaction with α1-ARs influencing vascular smooth muscle contraction.
Reported antidepressant-like effects in animal models.
Showed cytotoxicity against cancer cell lines, suggesting potential therapeutic uses.
Evaluated as an HIV-1 reverse transcriptase inhibitor with promising results against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining the compound's suitability for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine, and how are reaction progressions monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing 1-(4-nitrophenyl)piperazine with 2,4-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 3:1 v/v) to track the consumption of starting materials . Post-reaction, the mixture is quenched with water, extracted with DCM, and purified via column chromatography (silica gel, gradient elution). Yield optimization may require adjusting reaction time (8–12 hours) and stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the 2,4-dimethoxybenzoyl group (aromatic protons at δ 6.4–7.2 ppm; methoxy singlets at δ ~3.8 ppm) and the 4-nitrophenyl moiety (para-substituted aromatic protons as a doublet at δ 8.1–8.3 ppm). Piperazine protons appear as multiplets at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 and 1340 cm⁻¹) groups validate functional groups.
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula C₁₉H₂₀N₃O₅ (calculated: 378.14 g/mol).

Q. What in vitro assays are typically used to evaluate its biological activity, and how are potency metrics interpreted?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µg/mL suggest moderate activity; <10 µg/mL indicate high potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) measure cell viability. A selectivity index (IC₅₀ for cancer cells vs. normal cells) >3 is considered promising .

Advanced Research Questions

Q. How can substituent effects on the piperazine ring be systematically studied to enhance target selectivity (e.g., kinase inhibition)?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 2- or 3-positions of the benzoyl moiety. Activity against kinases (e.g., tyrosine kinases) is tested via enzyme-linked immunosorbent assays (ELISA).
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the nitro group and ATP-binding pocket residues). Substituents improving binding affinity by >2 kcal/mol warrant further validation .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :
  • Solubility Profiling : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Discrepancies may arise from polymorphic forms; confirm via XRPD.
  • Co-solvency Approach : For low aqueous solubility (<0.1 mg/mL), employ PEG-400 or cyclodextrin-based formulations. Stability studies (HPLC at 25°C/60% RH for 48 hours) ensure no degradation .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce carbamate byproducts. Control exotherms using jacketed reactors.
  • Quality-by-Design (QbD) : Design experiments (DoE) varying temperature (80–130°C), base equivalents (1–2 eq), and stirring rate (300–600 rpm). Pareto charts identify critical parameters affecting purity (>95% by HPLC) .

Q. What advanced NMR techniques elucidate conformational dynamics of the piperazine ring?

  • Methodological Answer :
  • NOESY/ROESY : Detect through-space interactions between piperazine protons and aromatic groups to confirm chair/boat conformations.
  • VT-NMR : Variable-temperature experiments (25–80°C) reveal ring-flipping barriers. Line-shape analysis calculates activation energy (ΔG‡ >60 kJ/mol suggests restricted rotation) .

Q. How do computational methods predict metabolic stability and toxicity endpoints?

  • Methodological Answer :
  • In Silico ADMET : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation). High topological polar surface area (>90 Ų) correlates with poor blood-brain barrier penetration.
  • Toxicity Profiling : Use ProTox-II to identify hepatotoxicity alerts (e.g., nitro group-related oxidative stress). Validate with in vitro Ames tests (TA98 strain) for mutagenicity .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., antimicrobial vs. cytotoxicity) be addressed in preclinical studies?

  • Methodological Answer :
  • Dose-Response Refinement : Test a broader concentration range (0.1–100 µM) to identify therapeutic windows.
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis (desirable) from necrosis (toxic). Synergy with standard drugs (e.g., doxorubicin) is assessed via Chou-Talalay plots .

Q. What experimental controls validate purity when LC-MS shows a single peak but NMR indicates impurities?

  • Methodological Answer :
  • Orthogonal Techniques : Use HPLC-DAD (diode array detection) to check for co-eluting impurities.
  • qNMR : Quantify residual solvents (e.g., DCM) using 1H NMR with internal standards (e.g., maleic acid). Purity <98% warrants recrystallization (e.g., ethanol/water) .

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